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molecular formula C9H10BrFO B1522302 1-Bromo-4-fluoro-2-isopropoxybenzene CAS No. 610797-49-4

1-Bromo-4-fluoro-2-isopropoxybenzene

Cat. No. B1522302
M. Wt: 233.08 g/mol
InChI Key: OJWUXVJGCPUWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07470711B2

Procedure details

2-Bromo-5-fluoro-phenol Compound 4a (3.0 g, 15.7 mmol), 2-iodo-propane Compound 4b (4.0 g, 23.6 mmol), K2CO3 (3.3 g, 23.6 mmol) and DMF (50 mL) were heated and stirred at 80° C. for 8 hrs. The excess DMF was removed under reduced pressure and the white residue was mixed with AcOEt (100 mL), washed with water and dried (Na2SO4). The filtered dry solution was evaporated to provide 1-bromo-4-fluoro-2-isopropoxy-benzene Compound 4c (3.48 g, 95%) as a yellowish oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4a
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4b
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[OH:9].I[CH:11]([CH3:13])[CH3:12].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[O:9][CH:11]([CH3:13])[CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)O
Name
4a
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC(C)C
Name
4b
Quantity
4 g
Type
reactant
Smiles
Name
Quantity
3.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 8 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess DMF was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the white residue was mixed with AcOEt (100 mL)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The filtered dry solution was evaporated

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)F)OC(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.48 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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